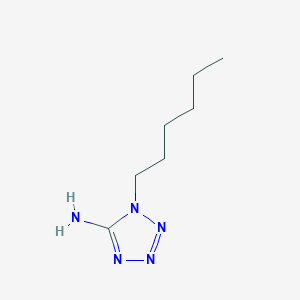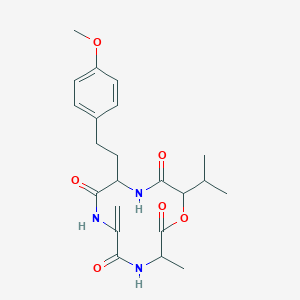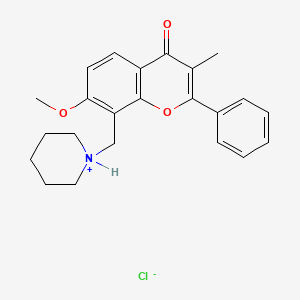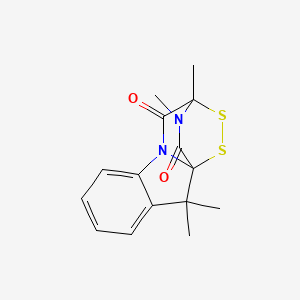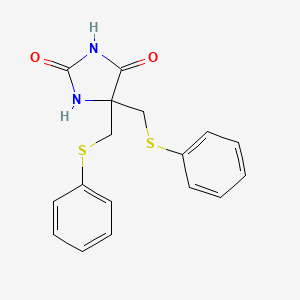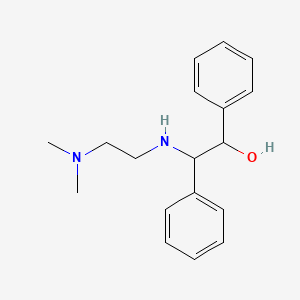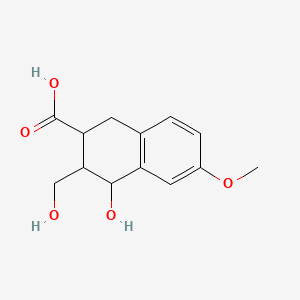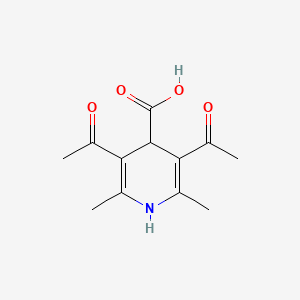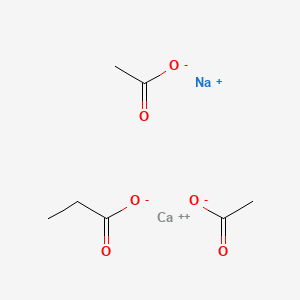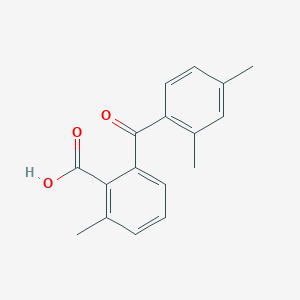
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses phthalic anhydride and 2,4-dimethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic alcohol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzoic acid: A precursor in the synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid.
2-(3,4-Dimethylbenzoyl)-benzoic acid: A structural isomer with different substitution patterns on the benzene ring.
2-(2,5-Dimethylbenzoyl)-benzoic acid: Another isomer with methyl groups at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
2346-64-7 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-(2,4-dimethylbenzoyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)14-6-4-5-11(2)15(14)17(19)20/h4-9H,1-3H3,(H,19,20) |
InChI 键 |
IBOIOJRDJBQGAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
